Dimethyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a benzene dicarboxylate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Coupling with Benzene Dicarboxylate: The final step involves coupling the pyrrolidinone derivative with a benzene dicarboxylate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate
- Dimethyl 5-({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate
Uniqueness
The uniqueness of Dimethyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H19FN2O6 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
dimethyl 5-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H19FN2O6/c1-29-20(27)12-7-13(21(28)30-2)9-16(8-12)23-19(26)14-10-18(25)24(11-14)17-5-3-15(22)4-6-17/h3-9,14H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
HHSOKKGGJOKZLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.